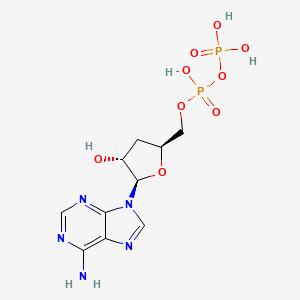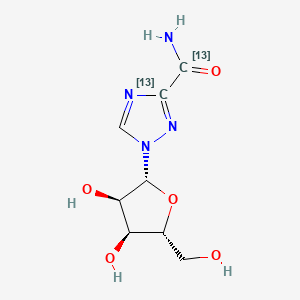
Ribavirin-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. This compound is primarily used in research to study the pharmacokinetics and metabolism of ribavirin. Ribavirin itself is known for its broad-spectrum antiviral activity against various RNA and DNA viruses, making it a valuable tool in virology and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ribavirin-13C2 involves the incorporation of carbon-13 isotopes into the ribavirin molecule. The general synthetic route for ribavirin includes the condensation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1,2,4-triazole-3-carboxamide, followed by deprotection to yield ribavirin . For this compound, the carbon-13 labeled precursors are used in the synthesis to achieve the labeled product.
Industrial Production Methods
Industrial production of ribavirin typically involves large-scale chemical synthesis using the same general route as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ribavirin-13C2, like ribavirin, undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the ribavirin molecule.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety or the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions involving ribavirin include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the ribavirin molecule .
Applications De Recherche Scientifique
Ribavirin-13C2 is used extensively in scientific research, particularly in the following areas:
Chemistry: To study the chemical properties and reactivity of ribavirin.
Biology: To investigate the biological effects and metabolism of ribavirin in various organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of ribavirin in clinical settings.
Industry: To develop and optimize antiviral drugs and therapies
Mécanisme D'action
Ribavirin-13C2 exerts its effects through several mechanisms:
Inhibition of Viral RNA Synthesis: Ribavirin is phosphorylated intracellularly to form ribavirin triphosphate, which inhibits viral RNA polymerase, thereby blocking viral RNA synthesis.
RNA Mutagenesis: Ribavirin induces mutations in viral RNA, leading to error catastrophe and loss of viral viability.
Immunomodulation: Ribavirin modulates the host immune response by promoting the production of antiviral cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar antiviral properties.
Acyclovir: An antiviral drug used primarily for herpes simplex virus infections.
Remdesivir: An antiviral drug used for the treatment of COVID-19
Uniqueness
Ribavirin-13C2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s distribution and metabolism in biological systems, offering insights that are not possible with unlabeled ribavirin .
Propriétés
Formule moléculaire |
C8H12N4O5 |
|---|---|
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(313C)1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
Clé InChI |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
SMILES isomérique |
C1=N[13C](=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[13C](=O)N |
SMILES canonique |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


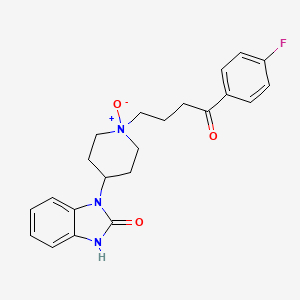
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
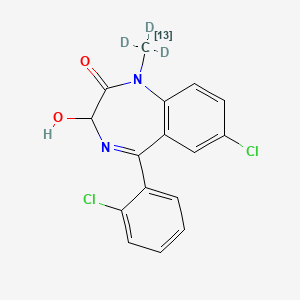

![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
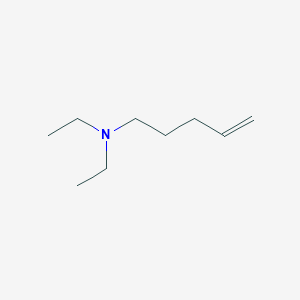


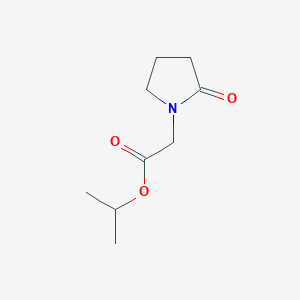
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
